2-[Bis(diphenylphosphino)methyl]pyridine
Overview
Description
2-[Bis(diphenylphosphino)methyl]pyridine is a useful research compound. Its molecular formula is C30H25NP2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .
Mode of Action
2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .
Biochemical Pathways
The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .
Result of Action
The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-[Bis(diphenylphosphanyl)methyl]pyridine vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQTXVSGUZHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572390 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-55-2 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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